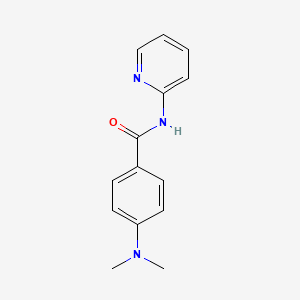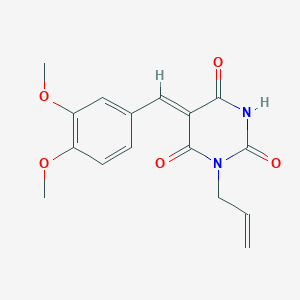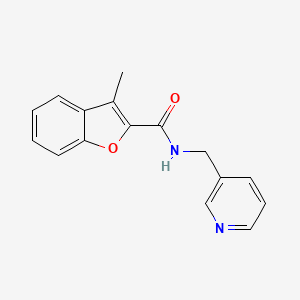
4-(dimethylamino)-N-2-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-2-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune response and inflammation. 4-(dimethylamino)-N-2-pyridinylbenzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-(dimethylamino)-N-2-pyridinylbenzamide has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
4-(dimethylamino)-N-2-pyridinylbenzamide exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of cellular responses to environmental stimuli. Binding of 4-(dimethylamino)-N-2-pyridinylbenzamide to AhR leads to the activation of the AhR signaling pathway, which in turn leads to the inhibition of NF-κB activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-(dimethylamino)-N-2-pyridinylbenzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process. In addition, 4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(dimethylamino)-N-2-pyridinylbenzamide in lab experiments is its specificity for AhR, which allows for the selective activation of the AhR signaling pathway. However, 4-(dimethylamino)-N-2-pyridinylbenzamide has relatively low solubility in water, which can limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration for 4-(dimethylamino)-N-2-pyridinylbenzamide in different experimental settings.
Direcciones Futuras
Future research on 4-(dimethylamino)-N-2-pyridinylbenzamide could focus on its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal dosage and treatment duration for 4-(dimethylamino)-N-2-pyridinylbenzamide in different experimental settings. Finally, the development of more efficient synthesis methods for 4-(dimethylamino)-N-2-pyridinylbenzamide could facilitate its use in future research.
Conclusion
In conclusion, 4-(dimethylamino)-N-2-pyridinylbenzamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 4-(dimethylamino)-N-2-pyridinylbenzamide involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. 4-(dimethylamino)-N-2-pyridinylbenzamide exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects by binding to the aryl hydrocarbon receptor (AhR). Future research on 4-(dimethylamino)-N-2-pyridinylbenzamide could focus on its potential therapeutic applications and the development of more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-(dimethylamino)-N-2-pyridinylbenzamide involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield 4-(dimethylamino)-N-2-pyridinylbenzamide. The purity of the compound can be improved through recrystallization.
Propiedades
IUPAC Name |
4-(dimethylamino)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-8-6-11(7-9-12)14(18)16-13-5-3-4-10-15-13/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQAYYAMOGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(pyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)


![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)
![N-{3,5-dichloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5809776.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5809796.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5809802.png)
![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)


![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)